1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone
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Description
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone is a useful research compound. Its molecular formula is C7H6ClF3N2O and its molecular weight is 226.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
For instance, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetic properties.
Result of Action
The presence of a trifluoromethyl group can enhance the compound’s interaction with its targets and potentially improve its efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . These factors could influence how “1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone” interacts with its environment and its targets.
Biochemical Analysis
Biochemical Properties
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can readily cross cell membranes and accumulate in specific cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the body. This distribution pattern is crucial for its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments, thereby influencing its activity and function .
Properties
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-3(14)4-5(7(9,10)11)12-13(2)6(4)8/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZCXREHPDTAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167207 |
Source
|
Record name | 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863305-84-4 |
Source
|
Record name | 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863305-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.